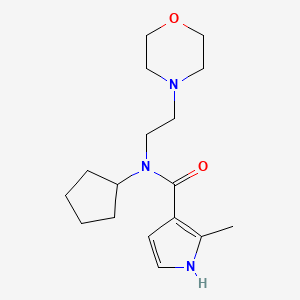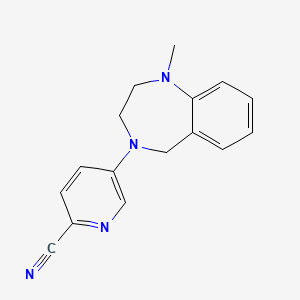![molecular formula C19H18N4O2 B7639381 4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one](/img/structure/B7639381.png)
4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one, also known as MIP, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. MIP is a piperazinone derivative that has been synthesized and studied extensively for its biological activity.
作用機序
The mechanism of action of 4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one is not fully understood. However, it is thought to act on various receptors in the central nervous system, including the gamma-aminobutyric acid (GABA) receptor and the opioid receptor. This compound has been shown to increase the release of GABA, which is a neurotransmitter that inhibits the activity of neurons in the brain, leading to its anti-anxiety and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by inhibiting the transmission of pain signals in the central nervous system. Additionally, this compound has been shown to have anticonvulsant effects by increasing the release of GABA.
実験室実験の利点と制限
One of the advantages of 4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the central nervous system. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions that could be explored in the study of 4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one. One potential direction is the development of new drug delivery systems using this compound as a carrier. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Furthermore, the development of new synthetic methods for this compound could lead to the discovery of new derivatives with enhanced biological activity.
合成法
4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one can be synthesized using various methods, including the condensation of 3-phenylpiperazine with 3-methylimidazo[1,5-a]pyridine-1-carboxylic acid followed by cyclization with anhydrous zinc chloride. Another method involves the reaction of 3-phenylpiperazine with 3-methylimidazo[1,5-a]pyridine-1-carbonyl chloride in the presence of triethylamine.
科学的研究の応用
4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
4-(3-methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-21-16(15-9-5-6-11-22(13)15)19(25)23-12-10-20-18(24)17(23)14-7-3-2-4-8-14/h2-9,11,17H,10,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWLUIKNQXVRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2)C(=O)N3CCNC(=O)C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-5-[2-(5-methylthiophen-2-yl)cyclopropanecarbonyl]-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7639302.png)
![6-(4-Cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B7639309.png)

![N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7639316.png)
![2-[1-[5-[[(3-Fluoropyridin-2-yl)amino]methyl]pyridin-2-yl]piperidin-2-yl]ethanol](/img/structure/B7639326.png)

![2-(1,2-oxazol-3-ylmethyl)-5-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7639352.png)

![1-[[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine](/img/structure/B7639370.png)
![5-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)pyridine-2-carbonitrile](/img/structure/B7639377.png)

![2-(2-Methylpropoxy)-6-[4-(oxan-4-ylmethyl)piperazin-1-yl]pyrazine](/img/structure/B7639416.png)
![5-[[2-(Hydroxymethyl)cyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639421.png)
